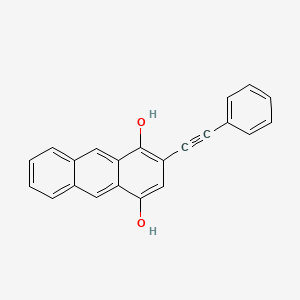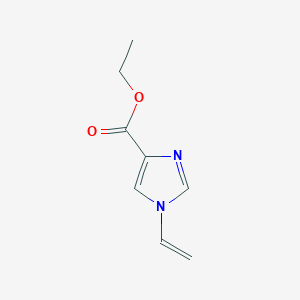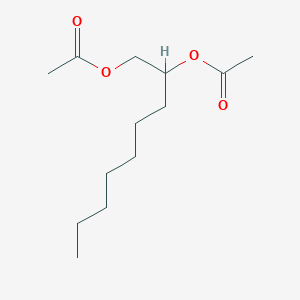
Mono((acetyloxy)methyl)octanol acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Mono((acetyloxy)methyl)octanol acetate is an organic compound that belongs to the ester family. Esters are characterized by their pleasant odors and are commonly found in nature, contributing to the fragrances of fruits and flowers. This compound is synthesized through the esterification process, which involves the reaction of an alcohol with an acid.
准备方法
Synthetic Routes and Reaction Conditions
Mono((acetyloxy)methyl)octanol acetate can be synthesized through the esterification of octanol with acetic acid. The reaction is typically catalyzed by an acid, such as sulfuric acid, under reflux conditions. The overall reaction can be represented as: [ \text{C}8\text{H}{17}\text{OH} + \text{CH}3\text{COOH} \rightarrow \text{C}{13}\text{H}_{24}\text{O}_4 + \text{H}_2\text{O} ] This process involves heating the reactants together, allowing the esterification reaction to proceed, and then separating the product from the reaction mixture.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous esterification processes. These processes use large-scale reactors and optimized conditions to maximize yield and efficiency. The use of catalysts, such as sulfuric acid or other mineral acids, is common to accelerate the reaction.
化学反应分析
Types of Reactions
Mono((acetyloxy)methyl)octanol acetate undergoes several types of chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back into its constituent alcohol and acid under acidic or basic conditions.
Reduction: Reduction of the ester can yield the corresponding alcohol.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Typically performed using aqueous acid (e.g., hydrochloric acid) or aqueous base (e.g., sodium hydroxide).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or alcohols can be used under appropriate conditions.
Major Products Formed
Hydrolysis: Octanol and acetic acid.
Reduction: Octanol.
Substitution: Various substituted esters or amides, depending on the nucleophile used.
科学研究应用
Mono((acetyloxy)methyl)octanol acetate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a solvent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Utilized in the production of fragrances, flavors, and other consumer products due to its pleasant odor.
作用机制
The mechanism of action of Mono((acetyloxy)methyl)octanol acetate involves its interaction with various molecular targets. As an ester, it can undergo hydrolysis to release its constituent alcohol and acid, which can then participate in further biochemical pathways. The specific molecular targets and pathways depend on the context of its use, such as in biological systems or industrial applications.
相似化合物的比较
Similar Compounds
Octyl Acetate: Another ester derived from octanol and acetic acid, known for its fruity odor.
Ethyl Acetate: A commonly used ester with a wide range of applications in solvents and chemical synthesis.
Methyl Butyrate: An ester with a pleasant apple-like odor, used in flavorings and fragrances.
Uniqueness
Mono((acetyloxy)methyl)octanol acetate is unique due to its specific structure, which imparts distinct physical and chemical properties. Its combination of an octanol backbone with an acetyloxy group makes it particularly useful in applications requiring specific solubility and reactivity characteristics.
属性
CAS 编号 |
68683-25-0 |
|---|---|
分子式 |
C13H24O4 |
分子量 |
244.33 g/mol |
IUPAC 名称 |
2-acetyloxynonyl acetate |
InChI |
InChI=1S/C13H24O4/c1-4-5-6-7-8-9-13(17-12(3)15)10-16-11(2)14/h13H,4-10H2,1-3H3 |
InChI 键 |
FLTHTXOHIZKWMR-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCC(COC(=O)C)OC(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


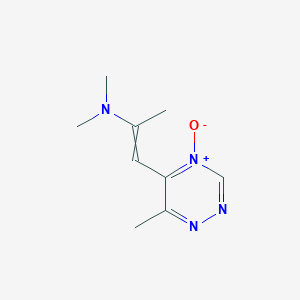
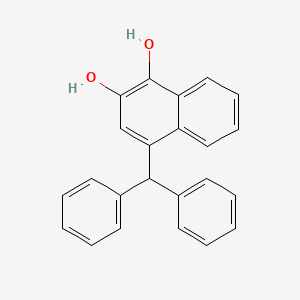

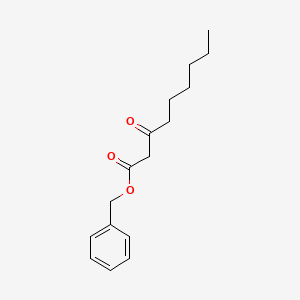
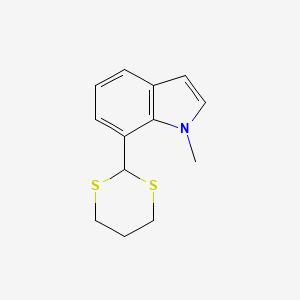
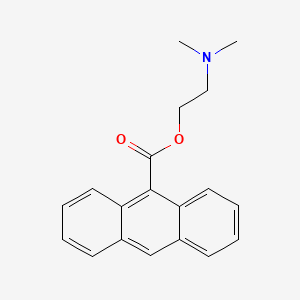
![Phenyl 8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B14466831.png)
![7,7-Dimethyl-1-oxaspiro[3.7]undecane-2,5,9-trione](/img/structure/B14466844.png)
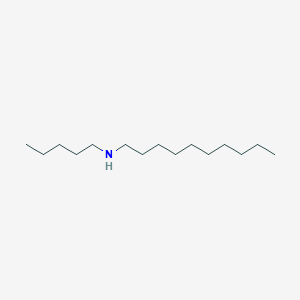
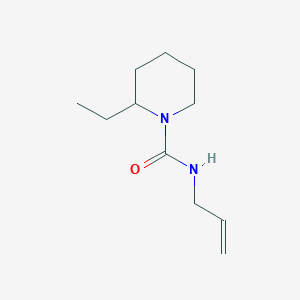
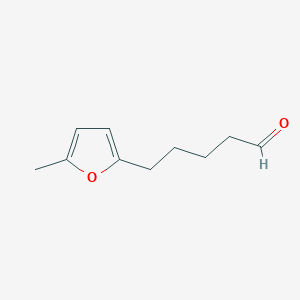
![9,9-Dibromobicyclo[6.1.0]nona-2,4,6-triene](/img/structure/B14466856.png)
